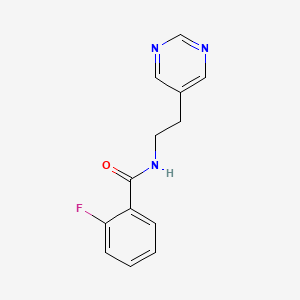

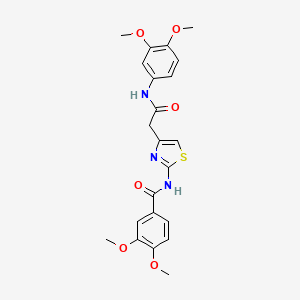

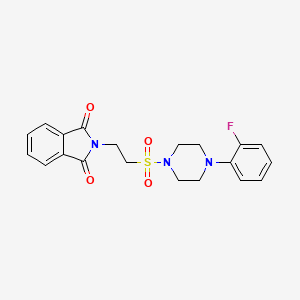

2-(2-((4-(2-氟苯基)哌嗪-1-基)磺酰基)乙基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound and similar compounds involves several steps, including the use of palladium catalysts and solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) . Weak inorganic bases like potassium phosphate or cesium carbonate seem to be essential for the arylation step .Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenylpiperazine moiety and an isoindoline-1,3-dione moiety . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain enzymes .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, one study synthesized a series of isoindoline-1,3-dione derivatives and evaluated their anti-acetylcholinesterase activity .科学研究应用

光致发光性质和电子转移

与2-(2-((4-(2-氟苯基)哌嗪-1-基)磺酰基)乙基)异吲哚啉-1,3-二酮相似的化合物的一个研究领域是光致发光性质和光致电子转移的研究。哌嗪取代的萘二甲酰亚胺化合物显示出pH探针的典型特征,表明其在荧光标记和传感技术中的潜在应用(Gan et al., 2003)。

卤环化反应

在有机合成领域,已经探索了类似化合物的卤环化反应。这些反应涉及形成各种取代的异吲哚啉-1,3-二酮,这些二酮可以进一步转化为不同的化学结构,表明它们在合成化学中的多功能性(Zborovskii et al., 2011)。

抗惊厥性质

已经研究了衍生自异吲哚啉的哌嗪乙酰胺的抗惊厥性质。这些研究表明在开发新的抗惊厥药物中具有潜在应用,特别是对于与2-(2-((4-(2-氟苯基)哌嗪-1-基)磺酰基)乙基)异吲哚啉-1,3-二酮结构相关的化合物(Kamiński et al., 2011)。

晶体结构和抗肿瘤活性

已经合成了结构相关的芳基哌嗪衍生物并分析了它们的晶体结构。这些研究表明了潜在的抗肿瘤活性,使这些化合物成为进一步药理学研究的有趣候选物(Zhou et al., 2017)。

环境敏感荧光配体

与查询化学物质结构相似的化合物已被合成作为环境敏感荧光配体,特别是针对人5-HT1A受体。此应用表明它们在生物成像和受体研究中的潜在用途(Lacivita et al., 2009)。

新型合成技术

已经对与查询化合物结构相关的异噻唑并[5,4-b]喹啉-3,4-二酮的新型合成技术进行了研究。此类研究有助于开发有机合成中更高效、更通用的方法(Chu, 1990)。

芳基哌嗪结构中的氢键模式

已经对芳基哌嗪结构中的氢键模式进行了研究,包括与查询化合物相似的那些。这项研究提供了对这些化合物的分子相互作用和稳定性的宝贵见解,这对它们在药物中的潜在应用非常重要(Karolak‐Wojciechowska et al., 2010)。

除草剂活性

已经研究了异吲哚啉-1,3-二酮的某些衍生物的除草剂活性。这项研究表明了这些化合物潜在的农业应用,特别是在杂草控制方面(Huang et al., 2005)。

作用机制

Target of Action

The primary target of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of this enzyme can enhance the duration of action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathway affected by 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound prolongs the action of acetylcholine, enhancing cholinergic neurotransmission. This can have downstream effects on various physiological processes regulated by acetylcholine, including muscle contraction, heart rate, and memory.

Result of Action

The molecular and cellular effects of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, which can lead to enhanced neuronal communication and potential improvements in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .

未来方向

属性

IUPAC Name |

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c21-17-7-3-4-8-18(17)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDINZCQSIISBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2578141.png)

![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2578143.png)

![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)